
copper;phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;phosphane is a compound that consists of copper and phosphane (phosphine). It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used as a catalyst in various chemical reactions due to its ability to facilitate the formation of bonds between different molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper;phosphane can be synthesized through several methods. One common method involves the reaction of copper salts with phosphane ligands. For example, copper(I) chloride can react with phosphane to form this compound complexes. The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where copper salts and phosphane ligands are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Copper;phosphane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) complexes.
Reduction: It can also be reduced to form copper(I) complexes.
Substitution: this compound can participate in substitution reactions where the phosphane ligand is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as carbon monoxide or other phosphane derivatives can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New this compound complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper;phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as anticancer agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which copper;phosphane exerts its effects involves the coordination of the phosphane ligand to the copper center. This coordination enhances the reactivity of the copper ion, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the this compound complex facilitates the formation of bonds between different molecules by providing an active site for the reaction to occur.
Vergleich Mit ähnlichen Verbindungen
Copper(I) chloride: Similar in terms of copper oxidation state but lacks the phosphane ligand.
Copper(II) phosphate: Contains copper and phosphorus but in a different chemical form.
Copper(II) sulfate: Another copper compound used in various applications but with different properties.
Uniqueness: Copper;phosphane is unique due to the presence of the phosphane ligand, which imparts specific reactivity and stability to the compound. This makes it particularly useful as a catalyst in various chemical reactions, distinguishing it from other copper compounds that may not have the same catalytic properties.
Eigenschaften
Molekularformel |
Cu3H3P |
|---|---|
Molekulargewicht |
224.64 g/mol |
IUPAC-Name |
copper;phosphane |
InChI |
InChI=1S/3Cu.H3P/h;;;1H3 |
InChI-Schlüssel |
VRKVOIFXBDXGHF-UHFFFAOYSA-N |
Kanonische SMILES |
P.[Cu].[Cu].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


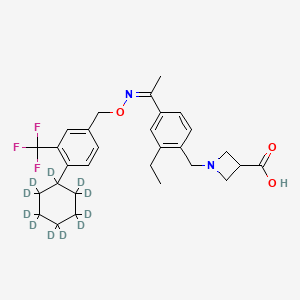
![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
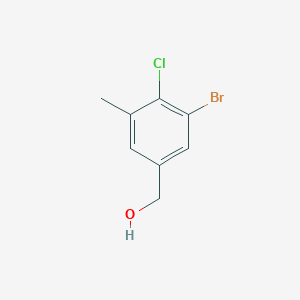
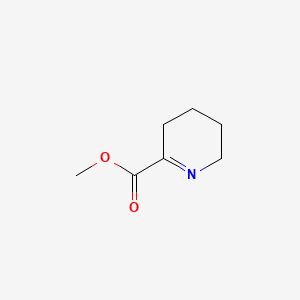
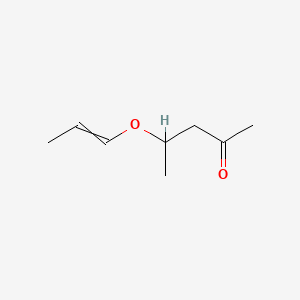


![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
![calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B13838889.png)
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
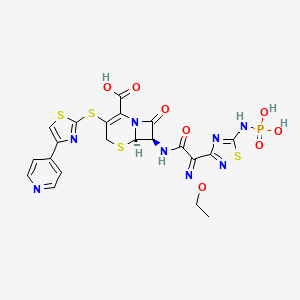
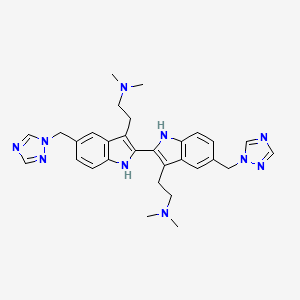
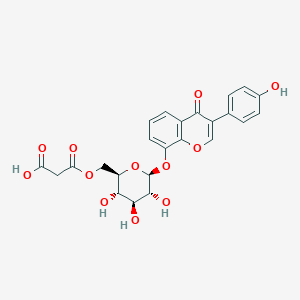
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
